molecular formula C12H21NO3 B2700907 Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate CAS No. 936850-12-3

Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate

Cat. No.: B2700907
CAS No.: 936850-12-3
M. Wt: 227.304
InChI Key: OROYAGCOSGRUQJ-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. The compound features a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom. This structural motif is valuable in drug discovery and development because it imparts rigidity and three-dimensionality to molecules, which can enhance their biological activity and selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the reaction of a suitable lactone with an amine to form the spirocyclic core. The tert-butyl ester group is then introduced through esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized spirocyclic compounds .

Mechanism of Action

The mechanism of action of tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as altering signal transduction pathways or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is unique due to its specific spirocyclic structure and tert-butyl ester group. These features contribute to its stability, reactivity, and potential as a versatile building block in synthetic chemistry and drug discovery .

Properties

IUPAC Name

tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-10(2,3)16-9(14)13-6-12(7-13)11(4,5)8-15-12/h6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROYAGCOSGRUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC12CN(C2)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 3-hydroxy-3-(1-hydroxy-2-methylpropan-2-yl)azetidine-1-carboxylate (0.20 g, 0.82 mmol) in THF (4 ml) was added in rapid succession, KOtBu (0.19 g, 1.72 mmol) and p-toluenesulfonylchloride (0.16 g, 0.82 mmol) and the solution stirred at room temperature for 90 mins. Water (10 ml) was added and extracted with ethyl acetate. The organic layer was dried (Na2SO4) and concentrated to give an oil. The oil was purified by flash column chromatography eluting with 30 to 70% ethylacetate/hexanes to give the title compound as a colorless oil 0.13 g, 70%. 1H NMR (CDCl3, 400 Mhz) 1.25 (6H, s), 1.45 (9H, s), 3.89 (2H, d), 4.12 (2H, d), 4.20 (2H, s).
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0.19 g
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0.16 g
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4 mL
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Quantity
10 mL
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reactant
Reaction Step Two
Yield
70%

Synthesis routes and methods II

Procedure details

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